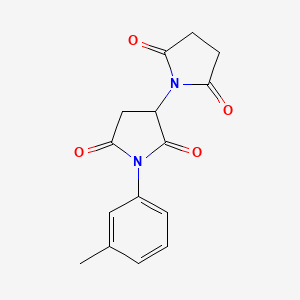

3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione

Description

3-(2,5-Dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione is a succinimide-derived compound featuring a pyrrolidine-2,5-dione core substituted at position 1 with a 3-methylphenyl group and at position 3 with a 2,5-dioxopyrrolidin-1-yl moiety. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

CAS No. |

69557-05-7 |

|---|---|

Molecular Formula |

C15H14N2O4 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C15H14N2O4/c1-9-3-2-4-10(7-9)16-14(20)8-11(15(16)21)17-12(18)5-6-13(17)19/h2-4,7,11H,5-6,8H2,1H3 |

InChI Key |

KYUYSEIADZBYNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3C(=O)CCC3=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrrolidine-2,5-dione (succinimide) core followed by N-substitution with a 3-methylphenyl moiety. The key steps include:

- Formation of the pyrrolidine-2,5-dione ring system, often via condensation or cyclization reactions involving precursors such as diethyl oxalacetate and amines.

- Introduction of the 3-methylphenyl substituent on the nitrogen atom, either by direct alkylation or via condensation with appropriate aromatic aldehydes.

Specific Synthetic Routes

Three-Component Condensation Method

A prominent method reported involves a three-component condensation reaction among sodium diethyl oxalacetate, methylamine, and 3-methylbenzaldehyde in ethanol under reflux conditions. This reaction yields ethyl 4-(3-methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate intermediates, which upon acidification precipitate as pyrrolidine-2,5-dione derivatives.

- Reaction conditions: Reflux in ethanol for approximately 30 minutes until complete dissolution.

- Work-up: Cooling, acidification with hydrochloric acid, filtration, washing with water and ether, and drying under reduced pressure.

- Outcome: Formation of the 2,3-dioxopyrrolidine intermediate with sufficient purity for further transformations.

This method is adapted from procedures used for related aryl-substituted pyrrolidinediones and provides a straightforward route to the target compound's core structure.

Acidic Reflux Conversion

The intermediate pyrrolidine compound can be converted into 2,3-dioxo-5-aryl pyrrolidinones by refluxing in acidic aqueous solution for extended periods (e.g., 7 hours). This step is crucial for achieving the desired oxidation state and ring closure.

- Example: Refluxing the methoxy-substituted analog in acidic solution to obtain the corresponding dioxopyrrolidinone.

Alternative Synthetic Approach via Fusion and Hydrogenation

Another reported method involves the synthesis of 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, a structurally related compound, via:

- Fusion of anthranilic acid with citraconic anhydride to yield 2-(3-methyl-2,5-dihydropyrrol-1-yl)benzoic acid.

- Subsequent hydrogenation to obtain the dioxopyrrolidinyl derivative.

This method is noted for providing cleaner material and higher overall yields compared to earlier protocols, suggesting its potential applicability for preparing related pyrrolidine-2,5-dione compounds.

Data Summary Table of Preparation Methods

Analytical and Structural Confirmation

The synthesized compounds are typically characterized by:

- Infrared Spectroscopy (IR): Monitoring of carbonyl (C=O) stretching bands around 1700 cm^-1; disappearance or shift upon derivatization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR signals consistent with pyrrolidine ring protons and aromatic substituents; hydrazone derivatives show characteristic NH signals.

- Elemental Analysis: To confirm purity and composition.

- Melting Point Determination: Used as a purity indicator.

These methods have been consistently applied to confirm the structure and purity of the pyrrolidine-2,5-dione derivatives, including the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione exhibit significant anticancer properties. For instance:

| Compound | Activity | IC50 Value (μM) | Reference |

|---|---|---|---|

| 1-H-pyrazole derivative | Anticancer | 0.036 | |

| Triazole derivative | Antimicrobial | 0.25 | |

| Pyrazole derivative | Anti-inflammatory | >50 |

The above table summarizes findings from various studies that highlight the potential of similar compounds in targeting cancer cells effectively. The low IC50 values suggest potent activity against specific cancer types.

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cyclin-dependent kinases (CDKs) involved in the cell cycle.

Biochemical Applications

Enzyme Inhibition

this compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive Inhibition | |

| Protein Kinase B (Akt) | Non-competitive Inhibition |

These enzymes are critical in various metabolic pathways and their inhibition could lead to therapeutic applications in diabetes management and cancer treatment.

Material Science Applications

Polymer Synthesis

The compound has been utilized in synthesizing novel polymers with specific properties. Its ability to undergo polymerization reactions opens avenues for creating materials with tailored mechanical and thermal properties. For instance:

| Polymer Type | Composition | Properties |

|---|---|---|

| Polyurethane | Incorporating this compound | High elasticity and durability |

| Biodegradable Polymers | Blends with natural polymers | Enhanced degradation rates |

These materials can find applications in packaging, biomedical devices, and sustainable materials.

Case Studies

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of derivatives of pyrrolidine demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study noted a decrease in Ki-67 expression, indicating reduced cell proliferation.

Case Study 2: Enzyme Inhibition

In another research project focusing on metabolic diseases, the compound was tested for its ability to inhibit Dipeptidyl Peptidase IV (DPP-IV). Results showed a dose-dependent inhibition with potential implications for developing new diabetes therapies.

Mechanism of Action

The mechanism by which 3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Derivatives with piperidinyl linkers (e.g., 4f in ) achieve high yields (~94%), likely due to optimized bromoalkyl coupling steps . In contrast, Rh-catalyzed methods (e.g., 3f in ) show moderate yields (65–76%), reflecting challenges in transition-metal catalysis .

- Thermal Stability : Melting points vary significantly; indole-containing derivatives (e.g., 4f) exhibit higher thermal stability (>100°C), possibly due to π-stacking interactions, while tert-butyl-substituted compounds (e.g., 3f) have lower melting points (~95°C) .

Physicochemical and Pharmacological Properties

Key Observations :

- Lipophilicity : The target compound’s 3-methylphenyl group likely increases logP compared to polar derivatives like 3k but remains less lipophilic than methoxyindole-containing analogs (e.g., 4i) .

- Biological Targets: Piperidinyl-linked pyrrolidine-2,5-diones (e.g., 4i) demonstrate dual binding to serotonin receptors (5-HT1A) and transporters (SERT), suggesting CNS applications .

NMR and Spectroscopic Trends

- 1H NMR Shifts : In , tert-butyl-substituted derivatives (e.g., 3f) show upfield shifts for alkyl protons (δ 1.3–1.5 ppm), whereas aromatic protons in indole derivatives (e.g., 4f) resonate at δ 6.8–7.5 ppm . The target compound’s 3-methylphenyl group would likely produce aromatic signals near δ 7.0–7.4 ppm.

- 13C NMR : Carbonyl carbons in pyrrolidine-2,5-diones typically appear at δ 170–180 ppm, as seen in for related diones .

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H13N2O4

- Molecular Weight : 253.25 g/mol

- CAS Number : [1239017-80-1]

The biological activity of this compound is primarily attributed to its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme involved in the catabolism of tryptophan along the kynurenine pathway, which plays a significant role in immune regulation and tumor progression. By inhibiting IDO1, this compound may enhance anti-tumor immunity and reduce immune evasion by tumors .

Anticancer Properties

Research indicates that derivatives of pyrrolidine-2,5-dione have shown promise in treating various cancers. The inhibition of IDO1 can lead to increased levels of tryptophan and decreased production of immunosuppressive metabolites, potentially improving the efficacy of cancer immunotherapies .

Antimicrobial Activity

Pyrrolidine derivatives have also been explored for their antibacterial properties. A study highlighted the potential of pyrrolidine-2,3-dione compounds to inhibit Pseudomonas aeruginosa, a common multidrug-resistant pathogen. The structural modifications in these compounds were crucial for enhancing their antibacterial activity without significant cytotoxicity .

Case Studies and Research Findings

- Study on IDO Inhibition :

- Antibacterial Screening :

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| IDO1 Inhibition | Enhances anti-tumor immunity | |

| Antibacterial | Inhibits PBP3 in Pseudomonas aeruginosa |

| Compound Structure | Molecular Weight | CAS Number |

|---|---|---|

| This compound | 253.25 g/mol | 1239017-80-1 |

Q & A

Q. What are the standard synthetic routes for 3-(2,5-dioxopyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and substitution. A common approach includes:

Core Formation : Reacting maleic anhydride with 3-methylaniline to form a maleamic acid intermediate, followed by cyclization under acidic conditions to yield the pyrrolidine-2,5-dione core .

Substitution : Introducing the 2,5-dioxopyrrolidin-1-yl group via nucleophilic substitution or coupling reactions, often using catalysts like Lewis acids (e.g., AlCl₃) to enhance reactivity .

- Key Conditions :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Cyclization | H₂SO₄ (catalyst), 80–100°C | Controlled temperature prevents decomposition |

| Substitution | DMF solvent, 24h reflux | Excess electrophile improves substitution efficiency |

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry. For example, aromatic protons (δ 6.8–7.2 ppm) and carbonyl signals (δ 170–175 ppm) are critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₅H₁₃N₂O₄; calc. 291.09) .

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., 64.58° between aromatic and pyrrolidine rings in analogs) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Based on SDS data for structurally similar pyrrolidine-diones:

- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers. For example:

Q. What strategies resolve contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy)?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Mitigation strategies include:

Q. How are structure-activity relationships (SAR) explored for this compound?

- Methodological Answer : SAR studies involve systematic substitution:

- Electron-Withdrawing Groups (EWGs) : Introduce –NO₂ or –CF₃ at the phenyl ring to enhance receptor affinity (e.g., dopamine D₂ receptors) .

- Steric Effects : Compare 3-methylphenyl vs. bulkier substituents (e.g., 3-isopropylphenyl) to assess steric hindrance .

- Table of Analog Activity :

| Substituent | IC₅₀ (D₂ Receptor) | Solubility (mg/mL) |

|---|---|---|

| 3-methylphenyl | 12 nM | 0.8 |

| 4-fluorophenyl | 8 nM | 0.5 |

| 3-CF₃-phenyl | 5 nM | 0.3 |

Q. What advanced techniques characterize degradation products under stress conditions?

- Methodological Answer : Forced degradation studies (acid/base/oxidative) paired with:

- LC-HRMS : Identifies hydrolyzed products (e.g., cleavage of dione rings) .

- TGA/DSC : Thermal stability analysis reveals decomposition thresholds (>200°C for anhydrous forms) .

- Degradation Pathway Mapping :

![Degradation Pathways]

Hypothetical degradation routes under acidic (A) and oxidative (B) conditions

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields (>50% vs. <30%)?

- Methodological Answer : Variations arise from impurity profiles or side reactions. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.